Cas no 133393-81-4 (Brandioside)

Brandioside structure
Brandioside structure
Product Name:Brandioside
N.o CAS:133393-81-4
MF:C37H48O20
MW:812.765033721924
CID:140727
PubChem ID:6444015
Update Time:2025-11-02

Brandioside Propriedades químicas e físicas

Nomes e Identificadores

    • Brandioside​
    • [5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • (beta-(3',4'-Dihydroxyphenyl)ethyl)-(2-O-acetyl)-(3,6-O-di-alpha-L-rhamnopyransoyl)-(4-O-caffeoyl)-beta-D-glucopyranoside
    • 2-(3,4-dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->6)]-
    • 2'-O-Acetylpoliumoside
    • 6)]-, 2-acetate4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
    • beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-, 2-acetate 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-
    • Brandioside
    • 2'-Acetylpoliumoside
    • 2-(3,4-Dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1→3)-O-[6-deoxy-alpha-L-mannopyranosyl-(1→6)]-beta-D-glucopyranoside 2-acetate 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
    • 2-(3,4-Dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-6)]-beta-D-glucopyranoside 2-acetate 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
    • NCGC00169649-01
    • 133393-81-4
    • MEGxp0_001016
    • ACon1_001129
    • FT-0775990
    • [5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
    • AKOS040760304
    • CS-0022986
    • [(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • HY-N3020
    • FS-7151
    • (2S,3S,4S,5R,6S)-5-(Acetyloxy)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl)methoxy)-4-(((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
    • beta--D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-, 2-acetate 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-
    • (2S,3S,4S,5R,6S)-5-(Acetyloxy)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]methoxy}-4-{[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
    • Inchi: 1S/C37H48O20/c1-15-26(44)28(46)30(48)35(52-15)51-14-24-32(56-25(43)9-6-18-4-7-20(39)22(41)12-18)33(57-36-31(49)29(47)27(45)16(2)53-36)34(54-17(3)38)37(55-24)50-11-10-19-5-8-21(40)23(42)13-19/h4-9,12-13,15-16,24,26-37,39-42,44-49H,10-11,14H2,1-3H3/b9-6+
    • Chave InChI: RIHCCESRYIALPG-RMKNXTFCSA-N
    • SMILES: O(C1C(C(C(C(C)O1)O)O)O)C1C(C(OCCC2C=CC(=C(C=2)O)O)OC(COC2C(C(C(C(C)O2)O)O)O)C1OC(/C=C/C1C=CC(=C(C=1)O)O)=O)OC(C)=O

Propriedades Computadas

  • Massa Exacta: 812.27389392 g/mol
  • Massa monoisotópica: 812.27389392 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 10
  • Contagem de aceitadores de ligações de hidrogénio: 20
  • Contagem de Átomos Pesados: 57
  • Contagem de Ligações Rotativas: 15
  • Complexidade: 1320
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 15
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 812.8
  • XLogP3: -1
  • Superfície polar topológica: 310Ų

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.58±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Very 微溶 (0.89 g/L) (25 ºC),

Brandioside Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B284595-1mg
Brandioside
133393-81-4
1mg
$ 335.00 2022-06-07
TRC
B284595-2.5mg
Brandioside
133393-81-4
2.5mg
$ 535.00 2022-06-07
TRC
B284595-5mg
Brandioside
133393-81-4
5mg
$ 1115.00 2022-06-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1449-1 mg
Brandioside
133393-81-4
1mg
¥1590.00 2022-04-26
S e l l e c k ZHONG GUO
E0540-1mg
Brandioside
133393-81-4
1mg
¥9164.97 2022-04-26
S e l l e c k ZHONG GUO
E0540-5mg
Brandioside
133393-81-4
5mg
¥27494.7 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B12985-10mg
b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1?3)-O-[6-deoxy-a-L-mannopyranosyl-(1?6)]-, 2-acetate4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
133393-81-4
10mg
¥6002.0 2022-04-28
TargetMol Chemicals
TN1449-5 mg
Brandioside
133393-81-4 98%
5mg
¥ 2,850 2023-07-11
TargetMol Chemicals
TN1449-1 mL * 10 mM (in DMSO)
Brandioside
133393-81-4 98%
1 mL * 10 mM (in DMSO)
¥ 4370 2023-09-15
TargetMol Chemicals
TN1449-5mg
Brandioside
133393-81-4 98.08%
5mg
¥ 2850 2024-07-20
Fornecedores recomendados
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel